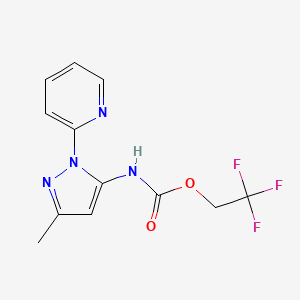

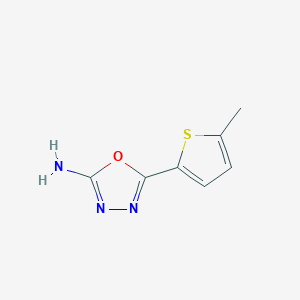

5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its diverse biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and evaluated for various applications, including as herbicides, energetic material precursors, and potential inhibitors of acetyl- and butyrylcholinesterase, which are relevant in the treatment of dementias and myasthenia gravis .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with isocyanates or other suitable reagents to form hydrazine-1-carboxamides, followed by cyclization using reagents such as p-toluenesulfonyl chloride and triethylamine . The synthesis process is often optimized to yield high purity and yield of the desired compounds. For instance, the synthesis of a rice herbicide derivative involved a specific substitution pattern on the 1,3,4-oxadiazole ring to achieve the desired biological activity .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be further substituted with various functional groups to modulate the compound's properties. X-ray crystallography has been used to determine the crystal structure of such compounds, revealing details such as space group, lattice parameters, and the presence of intermolecular hydrogen bonds and π-interactions that can influence the stability and reactivity of the molecules .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents on the oxadiazole ring. These compounds can participate in various chemical reactions, including interactions with enzymes such as acetyl- and butyrylcholinesterase. The presence of long alkyl chains or aromatic groups can lead to interactions with biological targets, as seen in the inhibition studies of AChE and BChE .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and sensitivity to impact and friction, are crucial for their practical applications. For example, an energetic material precursor with an oxadiazole ring was characterized by differential scanning calorimetry (DSC) to determine its thermal properties and by sensitivity tests to assess its safety in handling . The herbicidal activity of a related compound was evaluated under various environmental conditions, demonstrating its selectivity and potency against weeds, as well as its low mammalian and environmental toxicity .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

The synthesis of 5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives has been explored in scientific research, focusing on their antimicrobial activities. Notably, the compounds derived from 1,3,4-oxadiazol-2-amine have been characterized and assessed for their inhibitory activities against pathogenic Gram-positive and Gram-negative bacteria, and fungal pathogens like Candida albicans. Some derivatives, particularly those with piperazinomethyl groups, demonstrated broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. These findings underscore the potential of these compounds in developing new antimicrobial agents (Al-Wahaibi et al., 2021).

Antioxidant Properties

Research into the antioxidant properties of 1,3,4-oxadiazol-2-amine derivatives has been conducted, revealing that some derivatives exhibit significant radical scavenging potential. This potential is attributed to the presence of electron-donating substituents on substituted aldehydes, indicating these compounds' promise in applications requiring antioxidant properties (Mohana & Kumar, 2013).

Anticancer Activities

Several studies have explored the anticancer potential of 1,3,4-oxadiazol-2-amine derivatives. These compounds have been tested against various human cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer. Some derivatives have shown significant cytotoxicity, indicating their potential use in cancer therapy. In particular, certain Mannich base derivatives have demonstrated potent anticancer activities, highlighting the therapeutic potential of these compounds (Abdo & Kamel, 2015).

Herbicidal Activity

In the agricultural sector, derivatives of 1,3,4-oxadiazol-2-amine have been investigated for their herbicidal activity. One particular study demonstrated that a 1,2-isoxazoline derivative exhibited good selectivity for rice and potent herbicidal activity against annual weeds. This compound showed promise in controlling weeds effectively in rice fields, offering a potential solution for weed management in crop production (Hwang et al., 2005).

Safety And Hazards

Direcciones Futuras

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The search for more effective synthetic drugs against Mycobacterium tuberculosis is being done to discover better antitubercular activity and to address the new treatment for this epidemic .

Propiedades

IUPAC Name |

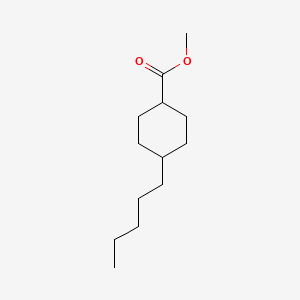

5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-4-2-3-5(12-4)6-9-10-7(8)11-6/h2-3H,1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDKYPGJOIQJNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3013428.png)

![ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate dioxalate](/img/structure/B3013429.png)

![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate](/img/structure/B3013433.png)

![1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride](/img/structure/B3013439.png)

![N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide](/img/structure/B3013440.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)

![Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B3013448.png)